molecular formula C24H19N3O3S B3305313 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 923084-39-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3305313
CAS No.: 923084-39-3
M. Wt: 429.5 g/mol
InChI Key: LVOYLOHIKSYEGO-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a pyridazine ring substituted with a naphthalen-2-yl group at position 6 and a sulfanyl group at position 2.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-23(25-19-7-9-21-22(14-19)30-12-11-29-21)15-31-24-10-8-20(26-27-24)18-6-5-16-3-1-2-4-17(16)13-18/h1-10,13-14H,11-12,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOYLOHIKSYEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the naphthyl and pyridazinyl sulfanyl groups via nucleophilic substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Heterocycle Substituents Biological Activity (If Reported) Reference
Target Compound Pyridazine Naphthalen-2-yl (C6), sulfanyl (C3) Not explicitly reported -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Furylmethyl (C4), pyridinyl (C5) Not reported
2-{4-[(Naphthalen-1-yloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-(3-nitrophenyl)acetamide (6c) 1,2,3-Triazole Naphthalen-1-yloxy (C4), nitro (C3-phenyl) Antimicrobial (implied by synthesis)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimidoindole Methyl (C3), oxo (C4) Anti-inflammatory
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Thiadiazole Naphthalen-1-ylmethylsulfanyl (C5) Not reported
2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide (7l) Sulfonamide Phenylsulfonyl, dimethylphenyl Antibacterial, antifungal

Key Observations :

  • Heterocycle Diversity : The target’s pyridazine ring is distinct from triazoles (1,2,3- or 1,2,4-), thiadiazoles, and pyrimidoindoles in analogs. Pyridazine’s electron-deficient nature may enhance binding to aromatic residues in biological targets compared to electron-rich triazoles .
  • Substituent Effects : The naphthalen-2-yl group in the target could improve lipophilicity and π-π stacking relative to smaller substituents (e.g., furylmethyl in or nitro groups in ).
  • Sulfanyl Linkage : Common in all compounds, this group likely facilitates nucleophilic substitution reactions during synthesis and may contribute to redox activity or metal coordination in biological systems .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
  • Reactions : The initial reaction is conducted in an aqueous alkaline medium to obtain the sulfonamide derivative. This is followed by a reaction with various 2-bromo-N-(un/substituted phenyl)acetamides in DMF with lithium hydride as a base to yield the target compound .

2.1 Enzyme Inhibition Studies

The biological activity of the synthesized compound was evaluated through enzyme inhibition studies:

  • Acetylcholinesterase (AChE) Inhibition : The compound showed promising inhibitory activity against AChE, which is crucial for conditions like Alzheimer's disease. The inhibition constant (IC50) values were determined to assess its potency compared to standard inhibitors.
CompoundIC50 (µM)Target Enzyme
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide46.42AChE
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamideTBDAChE

2.2 Antimicrobial Activity

The compound was also screened for antimicrobial activity against various bacterial strains:

  • Gram-positive Bacteria : Significant activity was observed against Staphylococcus aureus.
  • Gram-negative Bacteria : Moderate activity was noted against Escherichia coli.

The Minimum Inhibitory Concentration (MIC) values were recorded to quantify the effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1 - 2
Escherichia coli>64

3. Case Studies and Research Findings

Several studies have documented the biological implications of compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives:

  • Antidiabetic Potential : Compounds with similar structures have been evaluated for their ability to inhibit α-glucosidase, indicating potential use in managing Type 2 diabetes mellitus (T2DM) .
    • Study Findings : The sulfonamide derivatives exhibited significant α-glucosidase inhibition compared to standard drugs.
  • Neuroprotective Effects : Other derivatives have shown promise in neuroprotection through modulation of cholinergic pathways, which could be beneficial in Alzheimer's disease therapy.

4. Conclusion

This compound represents a class of compounds with diverse biological activities that warrant further investigation. Its potential as an AChE inhibitor and antimicrobial agent highlights its therapeutic promise in treating neurodegenerative diseases and infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzodioxin core via coupling reactions (e.g., using 2,3-dihydro-1,4-benzodioxin-6-amine as a precursor). Subsequent steps include sulfanyl-acetamide linkage formation using bromo-acetamide derivatives under basic conditions (e.g., LiH in DMF). Key intermediates are monitored via thin-layer chromatography (TLC) and purified via recrystallization or column chromatography. Structural confirmation employs ¹H-NMR, IR spectroscopy, and elemental analysis .
  • Critical Step : pH control during sulfonamide coupling to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H-NMR : Resolves aromatic protons in the benzodioxin (δ 6.7–7.1 ppm) and naphthalene-pyridazine moieties (δ 7.3–8.5 ppm).
  • IR Spectroscopy : Confirms acetamide C=O (1650–1680 cm⁻¹) and sulfanyl S–C (600–700 cm⁻¹) bonds.
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What are the primary biological targets or applications explored for this compound?

  • Findings : Derivatives of this structural class exhibit α-glucosidase inhibitory activity (IC₅₀ ~80–90 μM), suggesting potential for Type 2 diabetes research. However, activity is weaker than reference drugs like acarbose (IC₅₀ ~37 μM) . Other targets include enzyme modulation (e.g., kinase inhibition) and antimicrobial applications, though data are preliminary .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfanyl group.
  • Catalyst Screening : LiH or K₂CO₃ improves reaction efficiency compared to weaker bases.
  • Temperature Control : Reactions performed at 60–80°C reduce side-product formation .
    • Data Contradiction : Some studies report lower yields (~40%) with LiH due to moisture sensitivity, suggesting inert atmosphere use .

Q. How do structural modifications (e.g., substituents on pyridazine or naphthalene) influence bioactivity?

  • Experimental Design :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) on pyridazine to enhance α-glucosidase inhibition.
  • Bioisosteric Replacement : Replace naphthalene with substituted phenyl groups to assess solubility-bioactivity trade-offs.
    • Findings : Methyl or methoxy groups on pyridazine improve IC₅₀ values by 15–20%, likely due to enhanced hydrophobic interactions .

Q. What strategies resolve contradictions in reported enzyme inhibition data for benzodioxin-sulfonamide derivatives?

  • Analysis :

  • Assay Variability : Differences in α-glucosidase sources (yeast vs. mammalian) lead to IC₅₀ discrepancies.
  • Data Normalization : Use standardized controls (e.g., acarbose) and replicate assays (n ≥ 3) to reduce variability .
    • Recommendation : Cross-validate inhibitory activity with in silico docking studies to confirm binding modes .

Methodological Challenges

Q. How can solubility limitations of this compound be addressed for in vitro assays?

  • Solutions :

  • Co-solvent Systems : Use DMSO-PBS mixtures (≤1% DMSO) to maintain compound stability.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Q. What computational tools are suitable for predicting the ADMET profile of this compound?

  • Tools :

  • SwissADME : Predicts moderate blood-brain barrier permeability (TPSA ~90 Ų) and CYP450 inhibition risk.
  • Molinspiration : LogP ~3.2 indicates potential bioavailability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

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